

# ethylcyclobutane spectroscopy data (IR, NMR, Mass Spec)

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## Compound of Interest

Compound Name: Ethylcyclobutane

Cat. No.: B8812579

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## An In-depth Technical Guide to the Spectroscopy of Ethylcyclobutane

This guide provides a comprehensive overview of the spectroscopic data for **ethylcyclobutane** (C<sub>6</sub>H<sub>12</sub>), including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectroscopic information and experimental methodologies for this compound.

## Introduction

**Ethylcyclobutane** is a cycloalkane with the molecular formula C<sub>6</sub>H<sub>12</sub> and a molecular weight of 84.16 g/mol. Its structure consists of a four-membered cyclobutane ring substituted with an ethyl group. Understanding its spectroscopic properties is crucial for its identification, characterization, and analysis in various chemical and pharmaceutical applications. The CAS Registry Number for **ethylcyclobutane** is 4806-61-5.<sup>[1][2][3]</sup>

## Spectroscopic Data

### Infrared (IR) Spectroscopy

The infrared spectrum of **ethylcyclobutane** provides information about its functional groups and molecular vibrations. The gas-phase IR spectrum, available from the National Institute of Standards and Technology (NIST), exhibits characteristic C-H stretching and bending vibrations for the alkane structure.

Table 1: Key IR Absorption Bands for **Ethylcyclobutane**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2975	Strong	Asymmetric C-H stretching in CH <sub>3</sub> and CH <sub>2</sub> groups
~2870	Strong	Symmetric C-H stretching in CH <sub>3</sub> and CH <sub>2</sub> groups
~1465	Medium	CH <sub>2</sub> scissoring and CH <sub>3</sub> asymmetric bending
~1380	Medium	CH <sub>3</sub> symmetric bending (umbrella mode)
~890 - 920	Variable	Cyclobutane ring vibrations

Data sourced from the NIST WebBook.[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. For **ethylcyclobutane**, <sup>1</sup>H and <sup>13</sup>C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. While experimental spectra from a centralized database like the Spectral Database for Organic Compounds (SDBS) were not available for **ethylcyclobutane**, typical chemical shift ranges for similar cycloalkanes can be used for prediction and interpretation.

### Predicted <sup>1</sup>H NMR Data for **Ethylcyclobutane**

Due to the complexity of the overlapping signals and spin-spin coupling in the cyclobutane ring, a detailed prediction is challenging without experimental data. However, general regions for the proton signals can be estimated:

- -CH<sub>3</sub> group (ethyl): A triplet around 0.8-1.0 ppm.
- -CH<sub>2</sub>- group (ethyl): A quartet around 1.2-1.5 ppm.

- Cyclobutane ring protons: A series of complex multiplets between 1.5 and 2.2 ppm.

#### Predicted $^{13}\text{C}$ NMR Data for **Ethylcyclobutane**

The  $^{13}\text{C}$  NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Ethylcyclobutane**

Carbon Atom	Predicted Chemical Shift (ppm)
-CH <sub>3</sub> (ethyl)	~12-15
-CH <sub>2</sub> - (ethyl)	~28-32
CH (on the ring, attached to ethyl)	~35-40
CH <sub>2</sub> (on the ring, adjacent to substitution)	~22-26
CH <sub>2</sub> (on the ring, opposite to substitution)	~18-22

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethylcyclobutane** results in the formation of a molecular ion ( $\text{M}^+$ ) and various fragment ions, which are useful for determining its molecular weight and structure. The mass spectrum is available from the NIST WebBook.[\[3\]](#)

Table 3: Major Fragment Ions in the Mass Spectrum of **Ethylcyclobutane**

m/z	Relative Intensity	Proposed Fragment Ion
84	Moderate	$[\text{C}_6\text{H}_{12}]^+$ (Molecular Ion)
56	High	$[\text{C}_4\text{H}_8]^+$ (Loss of ethylene)
55	High	$[\text{C}_4\text{H}_7]^+$ (Loss of ethyl radical)
41	High	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)
29	High	$[\text{C}_2\text{H}_5]^+$ (Ethyl cation)
28	Base Peak	$[\text{C}_2\text{H}_4]^+$ (Ethylene)

Data sourced from the NIST WebBook.[3]

## Experimental Protocols

### Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a liquid sample like **ethylcyclobutane** is as follows:

- **Sample Preparation:** Ensure the sample is pure and dry.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- **Measurement:** A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl<sub>4</sub>) can be prepared and placed in a liquid cell.
- **Data Acquisition:** The spectrum is recorded by passing an infrared beam through the sample. A background spectrum of the salt plates (or the solvent) is recorded separately and subtracted from the sample spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of a liquid sample:

- **Sample Preparation:** Dissolve 5-20 mg of **ethylcyclobutane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz) is used.
- **Data Acquisition:** The NMR tube is placed in the spectrometer probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the low natural abundance of the <sup>13</sup>C isotope. Proton decoupling is usually applied during <sup>13</sup>C NMR acquisition to simplify the spectrum.

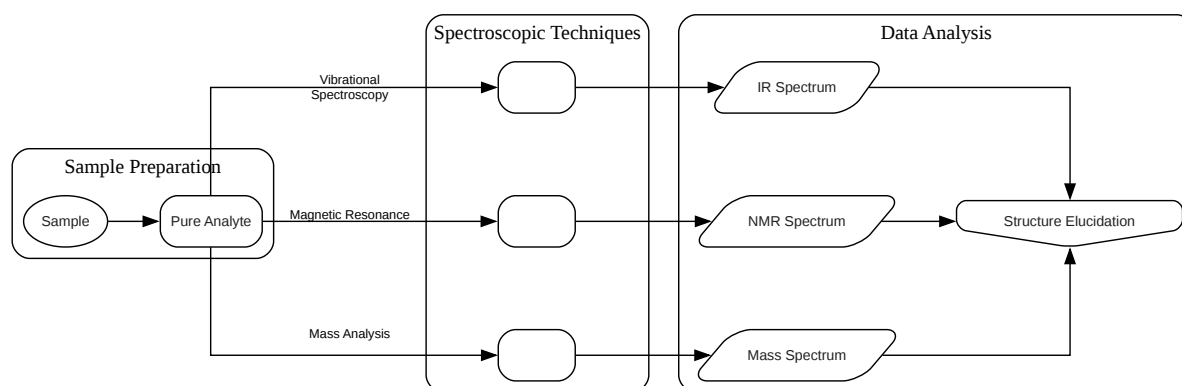
### Mass Spectrometry (MS)

A typical protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like **ethylcyclobutane** is:

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct inlet system.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Processes

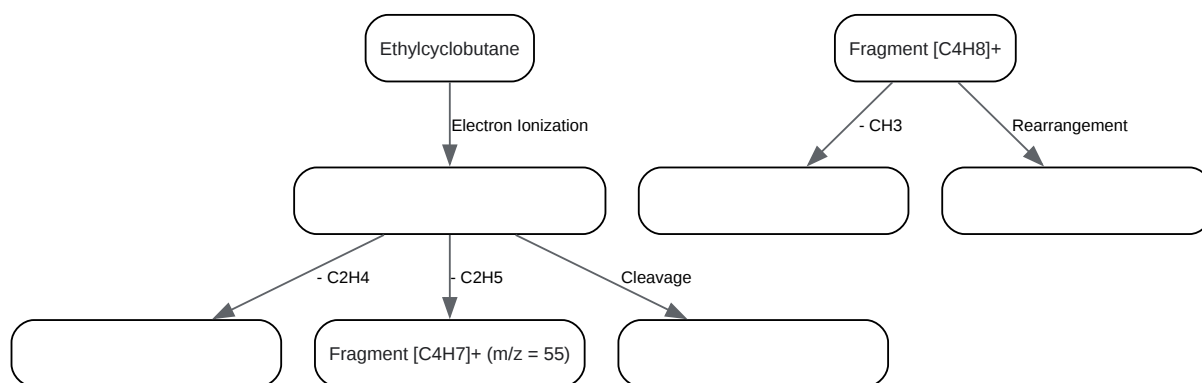
### General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis of a chemical compound.

## Fragmentation Pathway of Ethylcyclobutane in Mass Spectrometry



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Caption: Proposed fragmentation of **ethylcyclobutane** in EI-MS.

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